molecular formula C20H24N6O4S B2435718 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 1210563-83-9

1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide

Cat. No.: B2435718
CAS No.: 1210563-83-9
M. Wt: 444.51
InChI Key: GWPVXJYQKZURHE-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide is a chemical compound known for its versatility and potential applications in various fields of science and industry. This article delves into the intricate details of this compound, from its synthesis to its scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide involves a multi-step process. The primary route includes the reaction of piperidine-4-carboxamide with 2-chloroethyl methyl sulfone under basic conditions, followed by the introduction of the triazolo-pyridazinyl group through a nucleophilic substitution reaction. Detailed reaction conditions involve using solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity, often employing automated synthesizers and high-throughput screening techniques. The use of continuous flow reactors can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide.

  • Reduction: Undergoes reduction with agents like lithium aluminum hydride.

  • Substitution: Participates in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

Common reagents include:

  • Hydrogen peroxide for oxidation.

  • Lithium aluminum hydride for reduction.

  • Potassium carbonate for nucleophilic substitution. Reactions are typically carried out in solvents such as DMF or acetonitrile (ACN) under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions include various oxidized or reduced forms of the original compound, often modifying the functional groups attached to the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a starting material for the synthesis of more complex molecules due to its reactive functional groups.

Biology

Biologically, it serves as a probe in enzyme assays and studies involving protein-ligand interactions.

Medicine

Medicinal applications include its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

Industry

In industry, the compound is utilized in the manufacture of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

1-(Methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide exerts its effects primarily by interacting with specific molecular targets, including enzymes and receptor proteins. Its mechanism of action involves binding to active sites, thereby modulating the activity of target molecules. Pathways involved in its action include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as:

  • 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)oxy)ethyl)piperidine-4-carboxamide

  • 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-5-yl)oxy)ethyl)piperidine-4-carboxamide

The uniqueness of 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide lies in its specific triazolo-pyridazinyl substitution pattern, which imparts distinct reactivity and interaction profiles with biological targets.

Properties

IUPAC Name

1-methylsulfonyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-31(28,29)25-12-9-16(10-13-25)20(27)21-11-14-30-18-8-7-17-22-23-19(26(17)24-18)15-5-3-2-4-6-15/h2-8,16H,9-14H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPVXJYQKZURHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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